Product packaging for 3-(2-Pyrrolidinoethoxy)benzotrifluoride(Cat. No.:CAS No. 1257665-08-9)

3-(2-Pyrrolidinoethoxy)benzotrifluoride

Cat. No.: B599227
CAS No.: 1257665-08-9
M. Wt: 259.272
InChI Key: SIMUFYNZEAJCIK-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinoethoxy)benzotrifluoride is a chemical compound of interest in medicinal chemistry and materials science research. The structure incorporates a pyrrolidine nitrogen, which can serve as a hydrogen bond acceptor, and a benzotrifluoride group, known for its electron-withdrawing properties and ability to enhance metabolic stability and membrane permeability. This combination of a basic amine and a lipophilic trifluoromethyl moiety makes it a valuable scaffold for constructing molecules for structure-activity relationship (SAR) studies. Researchers are exploring compounds with similar pyrrolidine-ether motifs in various fields. For instance, pyrrolidine derivatives are frequently investigated as core structures in the synthesis of novel bioactive molecules with potential antitumor properties . The structural features of this compound suggest potential utility as a building block in the development of ligands for biological targets or as a component in advanced material design. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16F3NO B599227 3-(2-Pyrrolidinoethoxy)benzotrifluoride CAS No. 1257665-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-3-5-12(10-11)18-9-8-17-6-1-2-7-17/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMUFYNZEAJCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682172
Record name 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-08-9
Record name 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Modern Organic Synthesis and Medicinal Chemistry Paradigms

In the landscape of contemporary drug discovery and organic synthesis, the development of novel molecular architectures with specific functionalities is paramount. The structure of 3-(2-Pyrrolidinoethoxy)benzotrifluoride is a prime example of a molecule constructed from "privileged" scaffolds—structural motifs that are recurrent in biologically active compounds. nih.govyoutube.com The strategic combination of a benzotrifluoride (B45747) moiety with a pyrrolidine (B122466) ring through an ether linkage represents a deliberate design choice aimed at exploring new chemical space and potential biological activities. The synthesis of such molecules often relies on well-established yet versatile reactions, such as the Williamson ether synthesis, which allows for the coupling of an alcohol with an alkyl halide. youtube.comyoutube.com This method provides a reliable route to connect the pyrrolidinoethanol fragment to the trifluoromethylated phenol, showcasing how foundational synthetic methods are leveraged to create complex molecules for advanced research.

Significance of Benzotrifluoride Scaffolds in Bioactive Molecule Design

The benzotrifluoride (B45747) group is a critical component in the design of many modern pharmaceuticals and agrochemicals. researchgate.net The inclusion of the trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a parent molecule. acs.org

Key Properties Conferred by the Benzotrifluoride Moiety:

PropertyDescriptionReference
Increased Lipophilicity The CF3 group enhances the molecule's ability to pass through biological membranes. researchgate.net
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. acs.org
Receptor Binding The strong electron-withdrawing nature of the CF3 group can influence the electronic environment of the aromatic ring, potentially enhancing interactions with biological targets. researchgate.net
Bioavailability By improving metabolic stability and membrane permeability, the CF3 group can lead to better overall bioavailability of a drug candidate. researchgate.net

These properties have led to the incorporation of the benzotrifluoride scaffold into a wide range of therapeutic agents. For instance, derivatives of benzotrifluoride have been investigated for their potential as antimicrobial and anti-inflammatory agents. nih.gov The substitution pattern on the benzotrifluoride ring is crucial, and the meta-position, as seen in the target compound, offers a unique vector for introducing diverse functionalities. acs.org

Role of Pyrrolidine Moieties in Chemical and Biological Systems

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and synthetic drugs. nih.govorganic-chemistry.org Its prevalence is attributed to its unique structural and chemical properties.

Significance of the Pyrrolidine Ring:

Privileged Scaffold: The pyrrolidine ring system is considered a "privileged scaffold" due to its frequent appearance in a vast number of biologically active compounds with diverse therapeutic applications. nih.gov

Three-Dimensional Structure: As a saturated heterocycle, the pyrrolidine ring adopts a non-planar conformation, which provides a three-dimensional framework that can be crucial for specific interactions with the active sites of proteins and other biological macromolecules. nih.gov

Basic Nitrogen Center: The nitrogen atom in the pyrrolidine ring is typically basic and can be protonated at physiological pH. This allows for the formation of ionic interactions with biological targets, which can be a key determinant of binding affinity.

Chirality: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of a variety of stereoisomers with distinct biological activities. The stereochemistry of the pyrrolidine ring can profoundly influence its binding to enantioselective proteins. nih.gov

The pyrrolidinoethoxy group, specifically, has been identified as a key pharmacophore in certain classes of bioactive molecules. For example, it is a component of compounds designed as inhibitors of Janus kinase 2 (JAK2), a target in the treatment of myelofibrosis and lymphoma.

Computational Chemistry and in Silico Molecular Modeling

Model Development and Validation Methodologies

The development and validation of computational models are pivotal in the in silico analysis of molecules such as 3-(2-Pyrrolidinoethoxy)benzotrifluoride. These processes ensure the reliability and predictive power of the models, which are essential for understanding molecular interactions and predicting activity. The methodologies employed typically encompass a range of techniques from quantitative structure-activity relationship (QSAR) modeling to more intensive molecular dynamics simulations.

The foundation of a robust computational model lies in the careful selection of a dataset of compounds and their experimentally determined biological activities. nih.gov For QSAR models, this dataset is usually divided into a training set, for developing the model, and a test set, for its external validation. nih.gov The goal is to establish a mathematical relationship between the chemical structures and their biological activities. nih.gov

Various statistical methods can be employed to build these models. Multiple Linear Regression (MLR) is a common starting point, aiming to create a linear equation that correlates molecular descriptors with activity. nih.gov However, due to the complex nature of molecular interactions, non-linear approaches often provide more accurate models. nih.gov Techniques such as artificial neural networks (ANN) and gene expression programming are examples of non-linear methods that can capture more intricate relationships within the data. nih.govnih.gov For instance, in a study on a series of derivatives, a non-linear model developed using gene expression programming demonstrated superior predictive performance over a linear model. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) offer a more spatially detailed approach. nih.govresearchgate.net In CoMFA, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated. researchgate.net These fields are then correlated with biological activity using partial least squares (PLS) analysis. researchgate.net The resulting contour maps highlight regions where modifications to the molecular structure could enhance or diminish activity. researchgate.net

Molecular docking is another critical in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov The validation of a docking protocol often involves re-docking a known ligand into the protein's binding site to ensure the method can accurately reproduce the experimentally observed binding mode. nih.gov

Once a model is developed, it must undergo rigorous validation to assess its predictive capability. Internal validation is often performed using cross-validation techniques, such as the leave-one-out method, which results in a cross-validation coefficient (Q²). nih.gov A high Q² value is indicative of a model's robustness. External validation is performed using the test set of compounds that were not used in the model's development. The predictive power of the model on the external set is typically evaluated by the correlation coefficient (R²). nih.govnih.gov

The performance of different modeling techniques can be compared using various statistical parameters, as illustrated in the table below, which shows hypothetical validation metrics for different QSAR models.

Model TypeR² (Training Set)Q² (Cross-Validation)R² (Test Set)Root Mean Square Error (RMSE)
MLR0.8890.8500.8200.35
ANN0.9980.9200.9500.15
CoMFA0.9500.9000.9100.25

Molecular dynamics (MD) simulations provide further validation by assessing the stability of a ligand-protein complex over time. academie-sciences.fr These simulations can reveal conformational changes and key interactions that stabilize the binding, thus corroborating the findings from molecular docking and QSAR studies. academie-sciences.fr

Preclinical Pharmacological Investigation in Experimental Models

Investigation of Molecular Target Interactions and Binding Profiles

No data is available on the binding affinity of 3-(2-Pyrrolidinoethoxy)benzotrifluoride to specific receptors.

There is no information on the effects of this compound on enzyme activity.

No studies utilizing techniques such as SPR or ITC to characterize the interaction of this compound with proteins have been found.

Cellular Pharmacological Profiling and Pathway Modulation Studies (in vitro)

There are no published results from cell-based assays investigating the mechanism of action of this compound.

It is unknown if this compound has been subjected to high-throughput screening campaigns to assess its biological activity.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no publicly available studies that have investigated the effects of this compound on gene expression or protein profiles in experimental models. Such research would typically involve treating cell cultures or animal models with the compound and subsequently analyzing changes in mRNA levels (transcriptomics) or protein levels (proteomics) to identify biological pathways affected by the compound.

In vivo Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Detailed in vivo pharmacokinetic and pharmacodynamic data for this compound in any preclinical species are not described in the available scientific literature. This indicates a significant gap in the understanding of how this specific compound behaves in a living organism.

No specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound in animal models have been published. This type of research is fundamental to drug development and would assess how the compound is taken up by the body, where it distributes, how it is chemically modified, and how it is ultimately eliminated.

There is no information available regarding the evaluation of pharmacodynamic biomarkers in response to this compound in animal models. These studies would be necessary to measure the biochemical or physiological effects of the compound and to understand its mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies of 3 2 Pyrrolidinoethoxy Benzotrifluoride Derivatives

Rational Design of Analogs for SAR Exploration

The journey to understanding the SAR of 3-(2-Pyrrolidinoethoxy)benzotrifluoride derivatives begins with the rational design of new analogs. This process is not arbitrary but is guided by existing knowledge of the target receptor and the physicochemical properties of the lead compound. For instance, in the context of selective estrogen receptor modulators (SERMs), a class to which compounds with a similar scaffold often belong, molecular modeling studies based on the X-ray crystal structure of the estrogen receptor alpha (ERα) ligand-binding domain can suggest viable modifications. nih.gov

The design of analogs often involves the systematic alteration of three key structural components: the benzotrifluoride (B45747) ring, the pyrrolidinoethoxy side chain, and the ether linkage connecting them. Researchers may synthesize a library of compounds where each of these components is methodically changed to probe their individual contributions to biological activity. For example, the trifluoromethyl (-CF3) group on the benzene (B151609) ring is a common starting point for modification due to its significant impact on properties like lipophilicity and metabolic stability. beilstein-journals.org Analogs may be created by moving the -CF3 group to different positions on the ring (ortho, meta, para) or by replacing it with other electron-withdrawing or electron-donating groups.

Similarly, the pyrrolidine (B122466) ring can be replaced by other heterocyclic systems such as piperidine, morpholine, or azetidine (B1206935) to explore the impact of ring size and heteroatom composition on receptor binding. The length and flexibility of the ethoxy linker can also be tuned by introducing or removing methylene (B1212753) units or by creating more rigid structures. This systematic approach allows for a comprehensive exploration of the chemical space around the parent molecule, providing a rich dataset for SAR analysis.

Positional and Substituent Effects on Molecular Recognition and Interaction Affinity

The position and nature of substituents on the this compound scaffold play a pivotal role in determining the molecule's ability to recognize and bind to its biological target. The trifluoromethyl group, in particular, is a powerful modulator of a compound's electronic and hydrophobic properties. The position of the -CF3 group on the phenyl ring can dramatically alter binding affinity. For many receptor systems, a specific substitution pattern is required for optimal interaction. For example, in some classes of compounds, a meta-substituted -CF3 group, as in the parent compound, is found to be optimal for activity, while ortho or para substitution leads to a significant decrease in potency.

The nature of the substituent is equally critical. Replacing the -CF3 group with other halogens (e.g., -Cl, -Br) or with alkyl or alkoxy groups can lead to a wide range of biological activities. These changes can affect not only the electronic landscape of the aromatic ring but also its steric profile, which can either enhance or hinder its fit within a receptor's binding pocket.

Furthermore, modifications to the pyrrolidinoethoxy side chain have profound effects on molecular recognition. The basic nitrogen of the pyrrolidine ring is often a key interaction point, forming hydrogen bonds or ionic interactions with acidic residues in the receptor. Altering the basicity of this nitrogen, for instance by introducing substituents on the pyrrolidine ring, can fine-tune this interaction. The length of the linker between the phenyl ring and the pyrrolidine is also a critical determinant of affinity, as it dictates the distance and orientation of the basic nitrogen relative to the aromatic core.

A hypothetical SAR study on a series of this compound analogs might yield data similar to that presented in the interactive table below, illustrating the impact of such modifications on binding affinity.

Compound IDR1 (Phenyl Ring)R2 (Pyrrolidine Ring)Linker ModificationRelative Binding Affinity (%)
13-CF3H-O-(CH2)2-100
24-CF3H-O-(CH2)2-65
32-CF3H-O-(CH2)2-30
43-ClH-O-(CH2)2-85
53-CH3H-O-(CH2)2-40
63-CF33-OH-O-(CH2)2-110
73-CF3H-O-(CH2)3-75
83-CF3HPiperidine replacement90

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Elucidation of Key Pharmacophoric Elements and Their Contribution to Biological Pathways

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, the key pharmacophoric elements typically include:

A hydrophobic aromatic region: The benzotrifluoride moiety serves as a crucial hydrophobic anchor that interacts with nonpolar pockets within the receptor. The trifluoromethyl group significantly enhances this hydrophobicity. beilstein-journals.org

A hydrogen bond acceptor: The ether oxygen atom in the ethoxy linker can act as a hydrogen bond acceptor, forming important interactions with donor groups in the binding site.

A basic nitrogen atom: The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH and acts as a cationic center, forming a key electrostatic interaction or hydrogen bond with an anionic or polar residue in the receptor.

A specific spatial arrangement: The distance and relative orientation of these three key features are critical for high-affinity binding. The flexible ethoxy linker allows the molecule to adopt a specific conformation required for optimal fit within the binding pocket.

The identification of these pharmacophoric elements is often achieved through computational modeling and comparison of the structures of multiple active and inactive analogs. nih.gov Once a pharmacophore model is established, it can be used to virtually screen large chemical databases to identify novel compounds with the potential to bind to the same target.

The interaction of these pharmacophoric elements with their corresponding features on the receptor protein triggers a cascade of events that ultimately leads to a biological response. For example, in the case of SERMs, the binding of the ligand to the estrogen receptor can induce a conformational change in the receptor that either promotes or blocks the recruitment of co-regulator proteins, leading to tissue-specific agonist or antagonist effects. nih.gov The specific nature of the substituent on the benzotrifluoride ring and the conformation of the side chain can influence which co-regulators are recruited, thereby fine-tuning the biological pathway that is activated or inhibited.

Stereochemical Considerations in Structure-Activity Relationships

Many derivatives of this compound can exist as stereoisomers, particularly if substituents are introduced on the pyrrolidine ring or if the linker is modified to create a chiral center. Stereochemistry is a critical factor in SAR, as biological systems are inherently chiral. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different biological activities, potencies, and even metabolic fates. nih.gov

For instance, if a hydroxyl group is introduced at the 3-position of the pyrrolidine ring, two enantiomers, (R)- and (S)-, are possible. It is often the case that one enantiomer will have a significantly higher affinity for the target receptor than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more precise and favorable interaction with the chiral binding site of the receptor. nih.gov The inactive enantiomer, on the other hand, may not be able to achieve the same optimal fit due to steric clashes or the improper positioning of key interacting groups.

Therefore, the synthesis and biological evaluation of individual enantiomers are essential for a complete understanding of the SAR. The development of stereoselective synthetic methods is a key aspect of medicinal chemistry research in this area. The table below illustrates hypothetical data for a pair of enantiomers, highlighting the potential for significant differences in activity.

Compound IDStereochemistryRelative Binding Affinity (%)
6a(R)-3-OH25
6b(S)-3-OH110

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Advanced Research Applications and Future Directions

Utilization as a Molecular Probe for Elucidating Biological Mechanisms

The structure of 3-(2-Pyrrolidinoethoxy)benzotrifluoride is well-suited for its development as a molecular probe. Molecular probes are specialized molecules used to study the properties of other molecules and biological systems. The benzotrifluoride (B45747) group can significantly enhance cell membrane permeability, allowing the molecule to reach intracellular targets. Furthermore, the fluorine atoms can serve as sensitive reporters in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of its binding interactions with biomolecules without the need for isotopic labeling.

The pyrrolidinoethoxy moiety is a common feature in ligands designed for various receptors and transporters. By modifying this part of the scaffold, a library of probes could be developed to investigate the structure-activity relationships of a specific biological target. These probes could be instrumental in mapping binding pockets, understanding allosteric modulation, and elucidating the downstream signaling pathways associated with receptor activation or inhibition.

Potential for Radioligand Development in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes. nih.govresearchgate.net The presence of a trifluoromethyl group on the benzene (B151609) ring makes this compound an attractive candidate for development as a PET radioligand. The compound can be radiolabeled with Fluorine-18 (¹⁸F), an isotope with favorable characteristics for PET imaging. nih.govresearchgate.net

Key Properties of Fluorine-18 for PET Imaging

Property Value/Description Significance in PET
Half-life 109.8 minutes Long enough for synthesis and imaging, but short enough to minimize patient radiation exposure. nih.govresearchgate.net
Positron Energy Low (0.635 MeV) Results in a short positron travel distance before annihilation, leading to higher resolution images.
Decay Mode 97% by positron emission Provides a strong signal for detection.

| Production | Cyclotron production is well-established. | Readily available for radiopharmaceutical production. researchgate.net |

A ¹⁸F-labeled version of this compound could be used to visualize and quantify the density and distribution of its biological target in the living brain or other organs. For example, fluorinated benzofuran derivatives have been explored as potential PET tracers for imaging β-amyloid plaques in Alzheimer's disease research. nih.gov This highlights a potential avenue for developing this compound to study neurological disorders or other conditions where its target is implicated. Such a tool would be invaluable for disease diagnosis, patient stratification for clinical trials, and monitoring response to therapy.

Exploration of Novel Synthetic Methodologies for Related Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated organic compounds, particularly those containing heterocyclic frameworks, presents unique challenges but offers significant rewards in discovering therapeutically useful agents. rsc.org The development of novel, efficient, and stereocontrolled synthetic methods is a critical area of research. nih.gov

Future research could focus on innovative ways to construct the this compound scaffold and its analogs. This could involve leveraging modern synthetic techniques to introduce the trifluoromethyl group or to build the heterocyclic pyrrolidine (B122466) ring.

Emerging Synthetic Strategies for Fluorinated Heterocycles

Synthetic Method Description Potential Advantage
Cycloaddition Reactions [3+2] and [4+2] cycloadditions using fluorinated components can be a powerful method for constructing five- and six-membered rings. nih.gov High stereochemical control and efficiency in ring formation.
Fluoroalkyl Amino Reagents (FARs) These reagents have emerged as powerful tools for introducing various fluorinated groups onto aromatic and heterocyclic derivatives. nih.gov Versatility in introducing emergent fluorinated substituents.

| Late-Stage Fluorination | Introducing the fluorine atom or trifluoromethyl group at a later step in the synthesis. | Allows for the rapid diversification of complex molecules to build a library of analogs. |

Exploring these and other methodologies will not only facilitate the synthesis of this compound but also contribute to the broader field of organofluorine chemistry. nih.govacs.orgwiley.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, thereby accelerating the design-make-test-analyze cycle. precedenceresearch.comnih.govresearchgate.net

In the context of this compound, AI and ML could be employed in several ways:

Target Identification: AI algorithms could analyze biological data to identify and validate potential protein targets for this compound scaffold.

De Novo Design: Generative AI models can design novel analogs of the parent molecule with optimized properties, such as enhanced binding affinity, improved selectivity, or more favorable pharmacokinetic profiles.

Property Prediction: ML models can be trained to predict key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reducing the need for extensive experimental testing in the early stages. nih.gov AI-driven simulations can reduce experimental costs and shorten development cycles for high-value fluorinated compounds. precedenceresearch.com

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes to target molecules.

The integration of AI is poised to enhance innovation and guide research toward more sustainable and precise drug development. ikprress.org

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

While the specific biological target of this compound is not defined in the available literature, its structural features provide a basis for forming mechanistic hypotheses. The pyrrolidinoethoxy side chain is present in compounds known to interact with a variety of central nervous system (CNS) targets, including sigma receptors, dopamine transporters, and serotonin receptors.

Future investigations should include broad pharmacological profiling to screen the compound against a panel of receptors, enzymes, and ion channels. This could uncover unexpected biological activities and identify novel targets. Based on these initial findings, further mechanistic studies could explore:

Receptor Subtype Selectivity: Investigating whether the compound preferentially binds to specific subtypes of a receptor family.

Functional Activity: Determining if the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at its identified target.

Downstream Signaling: Elucidating the intracellular signaling cascades that are affected by the compound's interaction with its target.

By systematically exploring these avenues, researchers can uncover the therapeutic potential of this compound and related compounds, potentially leading to new treatments for a range of diseases.

Q & A

What are the optimal synthetic routes for 3-(2-Pyrrolidinoethoxy)benzotrifluoride, and how can reaction efficiency be validated?

Basic Research Question
The synthesis typically involves nucleophilic substitution (SN2) between 3-hydroxybenzotrifluoride and 2-pyrrolidinoethyl halides (e.g., bromide or chloride). Key steps include:

  • Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Discrepancies in NMR or mass spectrometry (MS) data may arise from residual solvents, stereochemical variations, or impurities. Methodological approaches include:

  • Cross-validation : Compare 1^1H/13^13C NMR with computational predictions (e.g., DFT calculations using Gaussian 16) .
  • High-resolution MS : Use ESI-HRMS to distinguish isotopic patterns of the target compound (e.g., [M+H]+^+ at m/z 318.1245) from side products .
  • Dynamic light scattering (DLS) : Assess aggregation states in solution that may skew spectroscopic results .

What safety protocols are critical when handling this compound?

Basic Research Question
Given the flammability and toxicity of benzotrifluoride derivatives :

  • Ventilation : Conduct reactions in fume hoods with airflow >100 ft/min.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .

How does the pyrrolidinoethoxy substituent influence the compound’s bioactivity in receptor-binding assays?

Advanced Research Question
The substituent’s basicity and steric effects modulate interactions with targets like G protein-coupled receptors (GPCRs):

  • pKa analysis : Determine protonation states at physiological pH using potentiometric titration (expected pKa ~8.5 for the pyrrolidine group) .
  • Molecular docking : Simulate binding poses with AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Asp113 in the β2-adrenergic receptor) .
  • In vitro assays : Test cAMP modulation in HEK293 cells transfected with target receptors to quantify agonism/antagonism .

What analytical strategies are recommended for detecting degradation products of this compound under varying storage conditions?

Advanced Research Question
Degradation pathways (e.g., hydrolysis of the ether bond) can be mapped via:

  • Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours .
  • LC-MS/MS : Identify degradation products using a Q-TOF detector and fragment ion analysis (e.g., m/z 177.0423 for trifluoromethylbenzoic acid) .
  • Stability-indicating methods : Validate HPLC conditions (e.g., pH 6.8 phosphate buffer) to separate degradation peaks from the parent compound .

How can researchers optimize solvent systems for solubility challenges in kinetic studies?

Basic Research Question
The compound’s logP (~3.2) suggests limited aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin (5 mM) to enhance solubility without altering reaction kinetics .
  • Surfactants : Test Triton X-100 (0.1% w/v) in buffered solutions to mimic physiological conditions .
  • Sonication : Apply ultrasonic waves (40 kHz, 30 min) to disperse aggregates in polar aprotic solvents like acetonitrile .

What computational tools are effective in predicting the environmental fate of this compound?

Advanced Research Question
Use EPI Suite (EPA) and ChemAxon software to model:

  • Biodegradation : Estimate half-life in soil (t₁/₂ >60 days) using the BIOWIN3 model .
  • Aquatic toxicity : Predict LC50 for Daphnia magna (e.g., 2.5 mg/L) via ECOSAR v2.0 .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with MetaSite 6.0 .

How can researchers address discrepancies in biological assay reproducibility across labs?

Advanced Research Question
Standardize protocols to mitigate variability:

  • Cell line authentication : Use STR profiling for HEK293 or CHO-K1 cells .
  • Positive controls : Include reference compounds (e.g., isoproterenol for β-adrenergic assays) in each assay plate .
  • Data normalization : Apply Z-factor scoring to distinguish signal-to-noise ratios between batches .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight317.33 g/mol
logP (Octanol-Water)3.2 (Calculated via ChemDraw)
Melting Point87–89°C (DSC)
Solubility in Water<0.1 mg/mL (Shake-flask method)

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